molecular formula C19H20N2O2S B5168142 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide

カタログ番号 B5168142
分子量: 340.4 g/mol
InChIキー: FYMKJXIUOQGUHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide, also known as TAK-659, is a small molecule inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, making it an important target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用機序

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to activation of various signaling pathways. Inhibition of BTK by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide blocks this signaling cascade, resulting in decreased proliferation and survival of malignant B cells.
Biochemical and Physiological Effects
In addition to its effects on B-cell signaling, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide has also been shown to have anti-inflammatory effects. BTK is involved in the signaling pathways of various immune cells, including macrophages and dendritic cells. Inhibition of BTK by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide can therefore lead to decreased production of pro-inflammatory cytokines and chemokines.

実験室実験の利点と制限

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide has several advantages as a research tool. It is a highly specific inhibitor of BTK, with minimal off-target effects. It also has good pharmacokinetic properties, allowing for easy administration in preclinical models. However, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide has not yet been extensively studied in humans, and its safety and efficacy in clinical trials are still being evaluated.

将来の方向性

There are several potential future directions for research on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide. One area of interest is the use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide in combination with other targeted therapies, such as venetoclax or ibrutinib, to improve treatment outcomes in B-cell malignancies. Another area of interest is the development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide analogs with improved pharmacokinetic properties and efficacy. Finally, the anti-inflammatory effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide could also be explored in other disease contexts, such as autoimmune disorders.

合成法

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide involves the reaction of 2-phenoxybutan-1-amine with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid chloride in the presence of a base. The resulting intermediate is then treated with 4-tert-butyl-2,6-dimethylphenol to yield N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide in high yield and purity.

科学的研究の応用

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of malignant B cells.

特性

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-2-16(23-13-8-4-3-5-9-13)18(22)21-19-15(12-20)14-10-6-7-11-17(14)24-19/h3-5,8-9,16H,2,6-7,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMKJXIUOQGUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。